Disodium succinate

Description

See also: Succinic Acid (has active moiety).

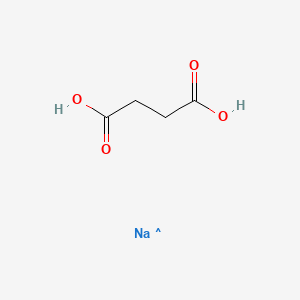

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQYSKICYIVCPN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059741 | |

| Record name | Disodium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Reference #1] | |

| Record name | Sodium succinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

150-90-3 | |

| Record name | Butanedioic acid, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM SUCCINATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8ZGC8ISR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Disodium Succinate: Chemical Properties and Applications

Disodium (B8443419) succinate (B1194679), the sodium salt of succinic acid, is a versatile dicarboxylate salt with significant applications across the food, pharmaceutical, and chemical industries. This guide provides a comprehensive overview of its chemical and physical properties, details its primary uses, and outlines key experimental protocols related to its synthesis and analysis.

Chemical and Physical Properties

Disodium succinate is a white crystalline powder or granule that is odorless and possesses a characteristic shellfish-like flavor.[1][2][3] It is available in both anhydrous (CAS No. 150-90-3) and hexahydrate (CAS No. 6106-21-4) forms.[4] The anhydrous form is approximately 1.5 times more potent in flavor enhancement than the hexahydrate form.[4] The hexahydrate variant converts to the anhydrous form upon heating to 120°C.

The following table summarizes the key quantitative properties of anhydrous disodium succinate:

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄Na₂O₄ | |

| Molecular Weight | 162.05 g/mol | |

| Appearance | White crystalline powder or granules | |

| Melting Point | >300 °C (decomposes) | |

| Density | 1.46 - 1.88 g/cm³ | |

| Solubility in Water | 350 g/L (20°C); 35 g/100mL (65°C) | |

| Solubility in Ethanol | Insoluble | |

| pH (Aqueous Solution) | 7.0 - 9.0 (100 g/L at 20°C) | |

| Taste Threshold | 0.03% |

Core Applications

Disodium succinate's unique properties make it a valuable component in various industrial and research settings.

In the food sector, disodium succinate is widely recognized for its role as a flavor enhancer and acidity regulator. It is considered Generally Recognized as Safe (GRAS) by regulatory bodies like the U.S. Food and Drug Administration (FDA).

-

Flavor Enhancement : It imparts a distinct savory and seafood-like (umami) taste. It works synergistically with other umami compounds like monosodium glutamate (B1630785) (MSG) and disodium 5'-ribonucleotides (I+G), amplifying the overall savory flavor profile and allowing for reduced sodium content. This makes it a common ingredient in seasonings, sauces, soups, instant noodles, processed meats, and snack foods.

-

Acidity Regulation and Buffering : As a salt of a weak acid and a strong base, it acts as a buffering agent to maintain a stable pH in food products. This property helps to prevent undesirable changes in taste and texture, inhibit microbial growth, and extend shelf life.

-

Flavor Masking : It can inhibit unpleasant tastes such as excessive saltiness, bitterness, or sourness, leading to a more balanced and palatable product.

Disodium succinate serves several critical functions in pharmaceutical formulations and bioprocessing.

-

Excipient and Stabilizer : It is used as a buffering agent and stabilizer in injectable drug formulations, vaccines, and biologics like monoclonal antibodies. Succinate buffers are known to cause less pain at the injection site.

-

Cell Culture Media : In bioprocessing, it is used as a component of cell culture media, where it serves as a carbon source for energy, stimulates cell growth, and regulates pH.

-

Topical Preparations : The hexahydrate form is used as an ingredient in topical preparations for the treatment of cataracts.

-

Cosmetics : Used as a buffering agent in various cosmetic and personal care product formulations.

-

Laboratory Reagent : Employed in the preparation of buffer solutions for analytical purposes, such as the quantitative analysis of auxins.

-

Chemical Synthesis : Acts as a reagent in the synthesis of other chemical compounds, such as cadmium sulfide (B99878) nanoparticles.

Experimental Protocols

Disodium succinate is commercially produced by the neutralization of succinic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate.

Objective: To synthesize disodium succinate via acid-base neutralization.

Materials:

-

Succinic Acid (C₄H₆O₄)

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution (20-40% w/w)

-

Deionized Water

-

Activated Carbon

-

Reaction vessel with heating and stirring capabilities

-

pH meter

-

Filtration apparatus

-

Crystallization vessel

-

Drying oven or spray dryer

Procedure:

-

Reaction Setup: Heat the sodium carbonate or sodium hydroxide solution (20-40%) to a temperature between 60-90°C in the reaction vessel under constant stirring.

-

Neutralization: Slowly add the stoichiometric amount of succinic acid to the heated alkaline solution. Ensure the sodium base is in slight excess to favor the formation of the disodium salt over the monosodium salt.

-

Reaction Completion: Continue stirring the mixture for approximately 2 hours after all the succinic acid has been added. Monitor the reaction and confirm the final pH of the solution is between 7.0 and 9.0.

-

Decolorization and Purification: Add a small amount of activated carbon to the solution to decolorize it. Heat the mixture to 70-110°C and perform a hot filtration to remove the activated carbon and any other impurities.

-

Crystallization/Drying:

-

For Crystalline (Hexahydrate) Form: Cool the hot filtrate at room temperature to induce crystallization. The resulting crystals are then separated by filtration or centrifugation and dried.

-

For Anhydrous Form: The filtrate can be directly processed using a spray dryer with an inlet temperature of 170-200°C and an outlet temperature of 85-100°C to obtain a fine powder.

-

Objective: To prepare a buffer solution for laboratory use, such as for the quantitative analysis of auxins.

Materials:

-

Disodium Succinate (C₄H₄Na₂O₄)

-

Succinic Acid (C₄H₆O₄)

-

Deionized Water

-

pH meter

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bar

Procedure:

-

Determine Buffer Parameters: Decide on the desired pH and concentration of the buffer. The pKa values for succinic acid are approximately 4.2 and 5.6. The effective buffering range for a succinate buffer is typically between pH 3.2-6.6.

-

Calculate Component Masses: Use the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) to calculate the required molar ratio of the conjugate base (succinate) to the weak acid (succinic acid). For a target pH, you will be mixing solutions of succinic acid and disodium succinate.

-

Prepare Stock Solutions: Prepare separate stock solutions of succinic acid and disodium succinate of a known concentration (e.g., 0.1 M) in deionized water.

-

Mix Components: In a clean beaker on a magnetic stirrer, combine the calculated volumes of the succinic acid and disodium succinate stock solutions to achieve the target pH.

-

Adjust pH: Place a calibrated pH electrode in the solution. While stirring, slowly add small volumes of the acid or base stock solution until the exact target pH is reached.

-

Final Volume: Transfer the final buffer solution to a volumetric flask and add deionized water to reach the desired final volume. Mix thoroughly. The buffer is now ready for use in experimental applications.

Visualized Workflows and Pathways

The following diagrams illustrate key processes and relationships involving disodium succinate.

References

The Role of Disodium Succinate in Cellular Metabolism: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Disodium (B8443419) succinate (B1194679), the sodium salt of succinic acid, serves as a direct source of the succinate anion, a pivotal intermediate in cellular metabolism. While classically known for its canonical role in the mitochondrial tricarboxylic acid (TCA) cycle, recent research has unveiled its multifaceted functions as a potent signaling molecule. Succinate links metabolic states to cellular responses such as inflammation, hypoxia adaptation, and tumorigenesis. This guide provides an in-depth examination of the functions of succinate derived from disodium succinate, detailing its core metabolic activities, its roles in intracellular and extracellular signaling, and its applications in research. Quantitative data, detailed experimental protocols, and pathway visualizations are provided to support advanced research and drug development endeavors.

Introduction: From Metabolic Intermediate to Signaling Hub

Disodium succinate (C₄H₄Na₂O₄) is a highly water-soluble salt that readily dissociates in aqueous solutions to yield two sodium ions (2Na⁺) and the succinate dianion. For the purposes of cellular metabolism, its function is entirely attributable to the biological activity of succinate.

Succinate occupies a unique position in cell biology, acting as both a critical metabolic substrate and a signaling transducer.[1] Its concentration and localization reflect the cell's metabolic state and can initiate profound physiological and pathological responses.[2] This dual functionality has made succinate a molecule of intense interest in fields ranging from immunology to oncology.

Key Roles of Succinate:

-

Metabolic Intermediate: A non-negotiable component of the tricarboxylic acid (TCA) cycle, directly linking to the electron transport chain (ETC) for ATP production.[3]

-

Intracellular Signal: In the cytosol, it regulates the stability of Hypoxia-Inducible Factor-1α (HIF-1α), acting as a key mediator of the cellular response to hypoxia and inflammation.[4][5]

-

Extracellular Signal (Metabokine): When released from the cell, it activates a specific G protein-coupled receptor, SUCNR1 (GPR91), to modulate processes like immune cell function and blood pressure.[4]

The Canonical Role: Succinate in the Tricarboxylic Acid (TCA) Cycle

The primary and most well-understood role of succinate is as an intermediate in the TCA cycle, a series of enzyme-catalyzed chemical reactions central to aerobic respiration in the mitochondrial matrix.[6]

-

Formation from Succinyl-CoA: Succinate is generated from succinyl-CoA by the enzyme succinyl-CoA synthetase . This reaction is a substrate-level phosphorylation step, directly producing a molecule of guanosine (B1672433) triphosphate (GTP) or adenosine (B11128) triphosphate (ATP).[4]

-

Oxidation to Fumarate (B1241708): Succinate is then oxidized to fumarate by the enzyme succinate dehydrogenase (SDH) .[7] This reaction is unique because SDH is the only enzyme that participates in both the TCA cycle and the mitochondrial electron transport chain, where it is known as Complex II .[3] During this oxidation, a molecule of flavin adenine (B156593) dinucleotide (FAD) is reduced to FADH₂, which then donates electrons directly to the ETC to contribute to the proton gradient that drives ATP synthesis.[3]

dot

Caption: Role of Succinate in the TCA Cycle.

Succinate as an Intracellular Signaling Mediator

Under certain conditions, such as ischemia, intense inflammation, or genetic defects in SDH, succinate can accumulate in the mitochondrial matrix and subsequently be transported to the cytosol.[4] In the cytosol, it acts as a potent signaling molecule, primarily by stabilizing the transcription factor HIF-1α.

HIF-1α Stabilization

Under normal oxygen levels (normoxia), HIF-1α is constantly synthesized but rapidly degraded. This degradation is initiated by prolyl hydroxylase domain enzymes (PHDs), which hydroxylate HIF-1α, allowing the von Hippel-Lindau (VHL) E3 ubiquitin ligase to target it for proteasomal destruction.[5]

Accumulated cytosolic succinate inhibits PHD enzymes.[5] This inhibition prevents HIF-1α hydroxylation, leading to its stabilization, accumulation, and translocation to the nucleus. In the nucleus, it dimerizes with HIF-1β and activates the transcription of hundreds of genes involved in angiogenesis, glycolysis, and inflammation, effectively mimicking a hypoxic state.[5][8] This process is often termed "pseudohypoxia."[8]

Reactive Oxygen Species (ROS) Production

High levels of mitochondrial succinate can also drive reverse electron transport (RET) at Complex I of the ETC. This process, where electrons flow backward from Complex II to Complex I, is a significant source of mitochondrial reactive oxygen species (ROS), which can further contribute to HIF-1α stabilization and other signaling cascades.

dot

Caption: Intracellular Signaling Pathways of Succinate.

Succinate as an Extracellular Signaling Molecule

Succinate can be released into the extracellular space, where it functions as a hormone-like signaling molecule, or "metabokine," by activating the G protein-coupled receptor SUCNR1 (also known as GPR91).[4] SUCNR1 is expressed on the surface of various cell types, including immune cells, kidney cells, and neurons.[9]

Activation of SUCNR1 typically couples to both Gi and Gq protein signaling pathways:

-

Gi Pathway: Leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gq Pathway: Leads to an increase in intracellular calcium (Ca²⁺) release.

The specific downstream effect is highly context-dependent. For example, in macrophages, SUCNR1 activation can enhance the production of pro-inflammatory cytokines like IL-1β, while in other contexts, it can have anti-inflammatory or tissue-protective roles.[4]

dot

Caption: Extracellular Signaling via the SUCNR1 Receptor.

Quantitative Data Summary

Quantitative parameters are essential for modeling metabolic flux and receptor pharmacology.

| Parameter | Description | Value Range | Organism/System | Reference(s) |

| SDH Kₘ for Succinate | Michaelis constant; substrate concentration at half-maximal velocity. | 0.41 - 3 mM | Mouse Liver, Bovine Heart | [10][11][12] |

| SUCNR1 EC₅₀ for Succinate | Half maximal effective concentration for receptor activation. | 26 - 79 µM | Human, Mouse | [9][13] |

| SUCNR1 Agonist EC₅₀ | EC₅₀ for the synthetic agonist cis-epoxysuccinic acid. | 2.7 µM | Recombinant cells | [14][15] |

Experimental Protocols

Disodium succinate is frequently used in experimental settings to probe mitochondrial function and signaling pathways.

Protocol: Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and measures the reduction of an artificial electron acceptor.

Principle: SDH oxidizes succinate to fumarate, transferring electrons to a probe (e.g., 2,6-dichlorophenol-indophenol, DCPIP), causing a measurable change in color.

Materials:

-

Sample (isolated mitochondria, tissue homogenate, or cell lysate)

-

SDH Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

SDH Substrate: Sodium Succinate solution (e.g., 1 M stock)

-

Electron Acceptor Probe (e.g., DCPIP)

-

Microplate reader capable of kinetic measurements at 600 nm

Procedure:

-

Sample Preparation: Homogenize tissue (~10 mg) or cells (~1x10⁶) in 100 µL of ice-cold SDH Assay Buffer. Centrifuge at 10,000 x g for 5-10 minutes at 4°C and collect the supernatant.[16]

-

Reaction Setup: In a 96-well plate, add samples to wells (e.g., 5-50 µL) and adjust the volume to 50 µL with SDH Assay Buffer.[16]

-

Reaction Mix Preparation: Prepare a master mix containing SDH Assay Buffer, the SDH Substrate, and the Electron Acceptor Probe according to the kit manufacturer's instructions.

-

Initiate Reaction: Add 50 µL of the Reaction Mix to each sample well, bringing the final volume to 100 µL.

-

Measurement: Immediately place the plate in a microplate reader pre-set to 25°C or 37°C. Measure the absorbance at 600 nm in kinetic mode every 30-60 seconds for 10-30 minutes.[16]

-

Calculation: Determine the rate of change in absorbance (ΔOD/min) within the linear range of the reaction. SDH activity is calculated based on a standard curve or the extinction coefficient of the probe and normalized to the protein concentration of the sample.

Protocol: Assessing Mitochondrial Respiration with Disodium Succinate using a Seahorse XF Analyzer

This protocol assesses the ability of disodium succinate to fuel mitochondrial respiration, often used to bypass defects in Complex I.

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration. By providing succinate in the presence of a Complex I inhibitor (rotenone), respiration dependent on Complex II can be isolated.

Materials:

-

Seeded Seahorse XF Cell Culture Microplate

-

Seahorse XF Sensor Cartridge, Calibrant, and Assay Medium

-

Seahorse XF Analyzer

-

Compound Injections: Rotenone (B1679576), Disodium Succinate, Antimycin A

Procedure:

-

Cell Plating: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.[17]

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a 37°C non-CO₂ incubator.[17]

-

Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Assay Medium and incubate for 30-60 minutes in a 37°C non-CO₂ incubator.[17]

-

Compound Loading: Load the injector ports of the sensor cartridge with the compounds for sequential injection:

-

Port A: Rotenone (e.g., final concentration 0.5 µM) to inhibit Complex I.

-

Port B: Disodium Succinate (e.g., final concentration 5-10 mM) to provide substrate for Complex II.

-

Port C: Antimycin A (e.g., final concentration 0.5 µM) to inhibit Complex III and shut down mitochondrial respiration, providing a non-mitochondrial OCR baseline.

-

-

Run Assay: Calibrate the sensor cartridge and then run the assay on the Seahorse XF Analyzer. The instrument will measure baseline OCR, then OCR after each compound injection.

-

Data Analysis: Analyze the change in OCR after each injection. The increase in OCR after succinate injection in the presence of rotenone represents the maximal Complex II-driven respiration.

dot

Caption: Experimental Workflow for a Seahorse XF Assay.

References

- 1. biotech.cornell.edu [biotech.cornell.edu]

- 2. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterogeneous distribution of mitochondria and succinate dehydrogenase activity in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Succinate is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Initial reaction kinetics of succinate dehydrogenase in mouse liver studied with a real-time image analyser system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Succinate Receptor SUCNR1 Resides at the Endoplasmic Reticulum and Relocates to the Plasma Membrane in Hypoxic Conditions [mdpi.com]

- 14. Identification and pharmacological characterization of succinate receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification and pharmacological characterization of succinate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. content.abcam.com [content.abcam.com]

- 17. tabaslab.com [tabaslab.com]

The Ubiquitous Umami: A Technical Guide to the Natural Sources and Discovery of Disodium Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) succinate (B1194679), the sodium salt of succinic acid, is a key flavor enhancer and a molecule of burgeoning interest in cellular metabolism and signaling. Historically first isolated from amber, this dicarboxylic acid is a natural constituent of virtually all living organisms as an intermediate in the tricarboxylic acid (TCA) cycle. Its distinctive umami taste contributes significantly to the flavor profile of various foods, particularly seafood. Beyond its culinary applications, succinate is now recognized as a potent signaling molecule, activating specific receptors to modulate a range of physiological and pathological processes, including inflammation and metabolic regulation. This technical guide provides an in-depth exploration of the natural sources of disodium succinate, its historical discovery, and modern methods for its extraction, purification, and quantification. Detailed experimental protocols and signaling pathway diagrams are presented to serve as a comprehensive resource for researchers in food science, pharmacology, and drug development.

Discovery and Historical Context

The history of succinic acid is intertwined with the study of natural resins. The compound was first isolated in 1546 by Georgius Agricola through the distillation of amber, hence its historical name "spirit of amber".[1][2] For centuries, this remained the primary method for its production. The 19th century marked a turning point with the elucidation of its chemical structure and the development of synthetic production methods. Today, while chemical synthesis is common, there is a growing interest in bio-based production through the fermentation of renewable resources.[1]

Historical Experimental Protocol: Isolation of Succinic Acid from Amber by Distillation

This protocol is based on the historical accounts of succinic acid isolation.

Objective: To isolate crude succinic acid from amber resin through dry distillation.

Materials:

-

Amber powder or small chips

-

Retort or distillation flask

-

Condenser

-

Receiving flask

-

Heating mantle or sand bath

-

Filter paper

-

Crystallizing dish

Procedure:

-

Place a known quantity of finely powdered amber into the distillation flask.

-

Assemble the distillation apparatus, ensuring a tight connection between the flask, condenser, and receiving flask.

-

Gently heat the distillation flask using a heating mantle or sand bath.

-

As the amber is heated, it will decompose, and volatile substances will distill over. An oily distillate and a sublimate of crude succinic acid will collect in the condenser and receiver.

-

Continue the distillation until no more sublimate is formed.

-

Allow the apparatus to cool completely.

-

Carefully collect the solid sublimate from the condenser and receiving flask.

-

The crude succinic acid can be further purified by recrystallization from hot water. Dissolve the crude solid in a minimum amount of boiling water, filter the hot solution to remove insoluble impurities, and allow the filtrate to cool slowly to form crystals of purified succinic acid.

-

Collect the crystals by filtration and dry them.

Natural Sources of Disodium Succinate

Disodium succinate is widely distributed in the plant and animal kingdoms. As an intermediate of the TCA cycle, it is present in the mitochondria of all eukaryotic cells.[2][3] Its concentration can vary significantly between different organisms and even different tissues within the same organism.

Quantitative Data on Succinic Acid in Natural Sources

The following tables summarize the reported concentrations of succinic acid in various natural sources. It is important to note that concentrations can be influenced by factors such as species, ripeness, and processing methods.

Table 1: Succinic Acid Content in Shellfish

| Shellfish Species | Succinic Acid Content (mg/100g dry weight) | Reference |

| Various (13 species) | Main organic acid alongside tartaric, lactic, and malic acids | |

| Scallops | Abundantly found, contributes to umami taste |

Table 2: Succinic Acid Content in Mushrooms

| Mushroom Species | Succinic Acid Content (mg/100g) | Reference |

| Agaricus bisporus (fermented) | 465.6 ± 84.92 |

Table 3: Succinic Acid Content in Fruits and Vegetables

| Product | Presence of Succinic Acid | Reference |

| Apples | Present | |

| Bananas | Present | |

| Beans | Small amounts present | |

| Blueberries | Present | |

| Broccoli | Present | |

| Carrots | Present | |

| Cherries | Present | |

| Currants | Present | |

| Potatoes | Present | |

| Strawberries | Present | |

| Sugar Beets | Present | |

| Tomatoes | Detected |

Table 4: Succinic Acid Content in Fermented Products

| Product | Notes on Succinic Acid | Reference |

| Cheddar Cheese | Produced by non-starter lactobacilli | |

| Cheese Whey | Can be used as a substrate for succinic acid fermentation |

Experimental Protocols for Extraction, Purification, and Quantification

The extraction and quantification of disodium succinate from natural sources require robust analytical methods to handle the complexity of biological matrices.

General Experimental Workflow for Succinate Analysis

The following diagram illustrates a general workflow for the extraction and analysis of succinate from a biological sample.

Detailed Protocol: Extraction and Quantification of Succinic Acid from Shellfish

This protocol is adapted from methods used for the analysis of organic acids in food matrices.

Objective: To extract and quantify succinic acid from shellfish tissue using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Shellfish tissue (e.g., scallop adductor muscle)

-

Methanol (B129727), HPLC grade

-

Deionized water

-

50% (v/v) aqueous methanol

-

0.005 M Sulfuric acid (mobile phase)

-

Succinic acid analytical standard

-

Homogenizer

-

Centrifuge

-

Solid Phase Extraction (SPE) cartridges (C18)

-

0.22 µm syringe filters

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 2-5 g of homogenized shellfish tissue into a centrifuge tube.

-

Add 20 mL of 50% aqueous methanol.

-

Homogenize the sample for 2-3 minutes.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove polar impurities.

-

Elute the organic acids with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.

-

-

HPLC Analysis:

-

Filter the reconstituted sample through a 0.22 µm syringe filter.

-

Inject an aliquot (e.g., 20 µL) into the HPLC system.

-

HPLC Conditions:

-

Column: A suitable reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: 0.005 M Sulfuric Acid.

-

Flow Rate: 0.6 mL/min.

-

Detection: UV at 210 nm.

-

Column Temperature: 30°C.

-

-

-

Quantification:

-

Prepare a standard curve of succinic acid in the mobile phase at several concentrations.

-

Quantify the succinic acid in the sample by comparing its peak area to the standard curve.

-

Protocol: Purification of Succinic Acid from Fermentation Broth by Crystallization

This protocol is a common method for recovering succinic acid from microbial fermentation.

Objective: To purify succinic acid from a fermentation broth by crystallization.

Materials:

-

Succinic acid-containing fermentation broth

-

Sulfuric acid (concentrated)

-

Activated carbon

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Heating plate

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Cell Removal: Centrifuge or microfilter the fermentation broth to remove microbial cells.

-

Acidification: Transfer the cell-free broth to a beaker and place it on a magnetic stirrer. Slowly add concentrated sulfuric acid while monitoring the pH to adjust it to approximately 2.0. This converts the succinate salt to succinic acid, which has lower solubility.

-

Decolorization: Add a small amount of activated carbon to the acidified broth and heat the mixture to 60-70°C for 30 minutes with stirring to adsorb colored impurities.

-

Hot Filtration: Filter the hot solution through a Büchner funnel to remove the activated carbon.

-

Crystallization: Cool the filtrate in an ice bath to induce the crystallization of succinic acid.

-

Collection and Washing: Collect the succinic acid crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove residual impurities.

-

Drying: Dry the purified succinic acid crystals in a vacuum oven at a low temperature.

Succinate Signaling Pathways

Succinate is not merely a metabolic intermediate but also a signaling molecule that can influence cellular function by activating the G-protein coupled receptor SUCNR1 (also known as GPR91). This receptor is expressed in various tissues, including the kidneys, liver, and immune cells.

SUCNR1 Signaling Cascade

Activation of SUCNR1 by succinate can trigger multiple downstream signaling pathways, primarily through Gq and Gi proteins.

Intracellular Succinate Signaling

Elevated intracellular succinate levels, often occurring under hypoxic or inflammatory conditions, can also have signaling roles independent of SUCNR1. A key mechanism is the inhibition of prolyl hydroxylase domain enzymes (PHDs).

Conclusion

Disodium succinate, a compound with a rich history, has evolved from a simple distillate of amber to a key molecule in food science and cellular biology. Its widespread natural occurrence underscores its fundamental role in metabolism. The ability to extract and quantify succinate from complex matrices is crucial for understanding its contribution to food flavor and its function as a signaling molecule. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers aiming to explore the multifaceted nature of disodium succinate in both basic and applied scientific endeavors. Further research into the precise concentrations of disodium succinate in a wider variety of natural sources will continue to enhance our understanding of its dietary significance and physiological roles.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Disodium (B8443419) Succinate (B1194679): Properties, Synthesis, and Biological Significance

Disodium succinate, the sodium salt of succinic acid, is a key intermediate in cellular metabolism and a versatile compound with applications in the food, pharmaceutical, and chemical industries. This guide provides a comprehensive overview of its chemical and physical properties, methods for its synthesis and quantitative analysis, and its central role in the tricarboxylic acid (TCA) cycle.

Physicochemical Properties of Disodium Succinate

Disodium succinate is a white crystalline solid that is highly soluble in water.[1][2][3] It exists in both anhydrous and hexahydrate forms.[4] The anhydrous form has a CAS Registry Number of 150-90-3.[5] Quantitative data on the physicochemical properties of anhydrous disodium succinate are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 150-90-3 | |

| Molecular Formula | C₄H₄Na₂O₄ | |

| Molecular Weight | 162.05 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | >300 °C | |

| Density | 1.56 g/cm³ | |

| Water Solubility | 300 g/L at 25 °C | |

| pH of Aqueous Solution | 7.0 - 9.0 (100 g/L) | |

| Odor | Odorless |

Molecular Structure

Disodium succinate is the disodium salt of the dicarboxylic acid, succinic acid. Its chemical structure consists of a four-carbon chain with carboxylate groups at each end, with the acidic protons replaced by sodium ions.

Linear Formula: NaOOCCH₂CH₂COONa

Synthesis of Disodium Succinate

Disodium succinate can be synthesized in the laboratory through the neutralization of succinic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate.

This protocol describes the synthesis of disodium succinate from succinic acid and sodium carbonate.

Materials:

-

Succinic acid

-

Sodium carbonate

-

Deionized water

-

Activated carbon

-

Standard laboratory glassware (beaker, flask, etc.)

-

Magnetic stirrer with heating plate

-

Filtration apparatus

Procedure:

-

Preparation of Sodium Carbonate Solution: Prepare a 20-40% (w/w) solution of sodium carbonate in deionized water.

-

Reaction: Heat the sodium carbonate solution to 60-90 °C with stirring. Slowly add a stoichiometric amount of succinic acid to the heated solution. Continue stirring for approximately 2 hours after the addition is complete.

-

pH Adjustment: Monitor the pH of the reaction mixture and ensure it is between 7 and 9.

-

Decolorization: Add a small amount of activated carbon to the solution and maintain the temperature at 70-110 °C to decolorize the solution.

-

Hot Filtration: Filter the hot solution to remove the activated carbon and any other insoluble impurities.

-

Crystallization: Allow the filtrate to cool to room temperature to induce crystallization of the disodium succinate.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry in an oven to obtain the final product.

Biological Role: The Tricarboxylic Acid (TCA) Cycle

Succinate is a critical intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle. This central metabolic pathway is responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into carbon dioxide, generating ATP and reducing equivalents (NADH and FADH₂) for cellular energy production.

In the TCA cycle, succinate is formed from succinyl-CoA by the enzyme succinyl-CoA synthetase in a substrate-level phosphorylation step that produces GTP or ATP. Succinate is then oxidized to fumarate (B1241708) by succinate dehydrogenase (also known as Complex II of the electron transport chain), which concurrently reduces FAD to FADH₂.

Methods for Quantitative Analysis

The quantification of succinate in biological samples is crucial for studying metabolic pathways and certain disease states. A common and sensitive method for this is liquid chromatography-mass spectrometry (LC-MS).

This protocol provides a general workflow for the quantitative analysis of succinate in biological samples.

Materials:

-

Biological sample (e.g., serum, tissue homogenate)

-

Extraction solvent (e.g., methanol, acetonitrile)

-

Internal standard (e.g., ¹³C-labeled succinate)

-

LC-MS system (e.g., UPLC coupled to a tandem mass spectrometer)

-

Appropriate LC column (e.g., C18 reverse-phase)

Procedure:

-

Sample Preparation: Homogenize or extract the biological sample with a cold extraction solvent containing an internal standard to precipitate proteins and extract metabolites.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Collection: Collect the supernatant containing the metabolites.

-

Dilution (if necessary): For samples with high expected concentrations of succinate, such as from brown adipose tissue, a dilution step may be necessary to fall within the linear range of the instrument.

-

LC-MS Analysis: Inject the supernatant onto the LC-MS system. Separate the metabolites using a suitable chromatographic gradient.

-

Data Acquisition: Detect and quantify succinate and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Calculate the concentration of succinate in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Applications in Research and Drug Development

Disodium succinate and its parent acid have several applications relevant to researchers and drug development professionals:

-

Buffer Preparation: Due to its dicarboxylic nature, succinate is used in the preparation of buffer solutions for various biochemical assays.

-

Drug Formulation: Succinate salts can be used to improve the solubility and bioavailability of poorly soluble active pharmaceutical ingredients.

-

Metabolic Research: As a key metabolite, the study of succinate levels can provide insights into mitochondrial function and dysfunction in various diseases, including cancer and inflammatory conditions.

-

Surfactant and Additive: In various chemical and pharmaceutical formulations, it can act as a surfactant, additive, or ion chelating agent.

References

An In-depth Technical Guide to the Solubility and Stability of Disodium Succinate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) succinate (B1194679), the disodium salt of succinic acid, is a versatile compound utilized across the pharmaceutical, food, and chemical industries.[1][2] In pharmaceutical formulations, it serves as a buffering agent, stabilizer, and an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its performance in these roles is intrinsically linked to its behavior in aqueous systems, specifically its solubility and stability. Understanding these core properties is critical for formulation development, ensuring product efficacy, safety, and shelf-life.

This technical guide provides a comprehensive overview of the aqueous solubility and stability of disodium succinate. It consolidates key quantitative data, outlines detailed experimental protocols for characterization, and presents logical workflows to guide researchers in their application of this important excipient.

Core Physical and Chemical Properties

Disodium succinate (C₄H₄Na₂O₄) is typically available as a white, odorless, crystalline powder or in granular form.[1] It exists in both anhydrous (CAS 150-90-3) and hexahydrate (CAS 6106-21-4) forms.[3] The hexahydrate form converts to the anhydrous state upon heating to 120°C.[3]

| Property | Value | Reference |

| Molecular Formula | C₄H₄Na₂O₄ | [4] |

| Molecular Weight | 162.05 g/mol (Anhydrous) | [4] |

| Appearance | White crystalline powder or granules | [1][4] |

| Melting Point | >300°C | [4] |

| pH (100g/L solution, 20°C) | 7.0 - 9.0 | [4] |

| pKa (of succinic acid) | pKa1 = 4.2, pKa2 = 5.6 | [3][5] |

Aqueous Solubility

Disodium succinate is characterized by its high solubility in water and other polar solvents, a property attributed to its ionic nature.[6] In solution, it dissociates into two sodium ions (Na⁺) and a succinate dianion (C₄H₄O₄²⁻).[6] It is generally insoluble in non-polar organic solvents such as ethanol.[3][4]

Factors Influencing Solubility

The aqueous solubility of disodium succinate is primarily influenced by temperature and, to a lesser extent, by the pH of the medium.

-

Temperature: The solubility of disodium succinate in water is strongly dependent on temperature, with solubility increasing as the temperature rises.[6][7]

-

pH: As the salt of a weak diprotic acid, the solubility of disodium succinate can be affected by pH.[3][5] In highly acidic conditions (pH < 4), the succinate dianion may become protonated, potentially reducing solubility.[8] However, within the typical pH range of pharmaceutical formulations, it remains highly soluble.

Quantitative Solubility Data

The following table summarizes the reported aqueous solubility of disodium succinate at various temperatures.

| Temperature (°C) | Solubility (g/L) | Molar Equivalent (mol/kg) | Reference |

| 25 | 300 | ~2.45 | [1][4][7] |

| 20 | 350 | Not specified | [4] |

| 65 | 350 | Not specified | [3] |

Note: Conversion from g/L to mol/kg is approximate and depends on solution density.

Aqueous Stability

Disodium succinate is a chemically stable compound in aqueous solutions under typical storage and processing conditions.[9] Its stability makes it a reliable excipient in liquid formulations and manufacturing processes that involve heating.[3][10]

Influence of pH and Temperature on Stability

-

pH Stability: Studies have shown that disodium succinate is stable in aqueous solutions across a range of pH values. It is reported to be stable at pH 4, 7, and 9 when held at 50°C for 5 days.[5] This broad stability makes it suitable for buffering in both slightly acidic and neutral to mildly alkaline formulations.

-

Thermal Stability: The compound exhibits good thermal stability.[10] One study demonstrated that anhydrous disodium succinate remains stable with no significant degradation when heated at 125°C for up to two hours, confirming its suitability for high-temperature processing applications.[11]

Predicted Degradation Pathways

While highly stable, theoretical degradation pathways under extreme stress conditions (e.g., very high temperatures) could involve decarboxylation.[8] However, for most pharmaceutical applications, significant degradation is not expected. In formulated products, the primary stability concern would be potential interactions with other reactive excipients.[8]

The following table provides a predicted stability profile based on available data.

| Condition | Temperature | Predicted Stability | Rationale | Reference |

| Acidic (pH 4) | 50°C | Stable | No abiotic degradation was reported after 5 days. | [5] |

| Neutral (pH 7) | 25 - 50°C | Excellent | The molecule is in its stable, ionized salt form. | [5][8] |

| Alkaline (pH 9) | 50°C | Stable | No abiotic degradation was reported after 5 days. | [5] |

| High Heat | 125°C | Stable | Stable for at least 2 hours (anhydrous form). | [11] |

Experimental Protocols

The following sections provide detailed methodologies for evaluating the solubility and stability of disodium succinate in aqueous solutions.

Protocol: Determination of Equilibrium Solubility

This protocol determines the equilibrium solubility of disodium succinate in an aqueous buffer at a specific temperature, often referred to as the "shake-flask" method.

Materials:

-

Disodium succinate (anhydrous)

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known disodium succinate concentrations in the chosen buffer to create a calibration curve.

-

Sample Preparation: Add an excess amount of disodium succinate to a sealed vial containing a known volume of the aqueous buffer. Ensure enough solid is present to achieve saturation.

-

Equilibration: Place the vials on the temperature-controlled orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Clarification: After equilibration, allow the vials to stand at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Filtration and Dilution: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining particulates. Dilute the filtrate with the buffer to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the diluted sample and the standard solutions using a validated HPLC method.

-

Calculation: Determine the concentration of the diluted sample using the calibration curve. Calculate the original concentration in the supernatant by accounting for the dilution factor. This value represents the equilibrium solubility.

References

- 1. echemi.com [echemi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. foodadditives.net [foodadditives.net]

- 4. Disodium succinate | 150-90-3 [chemicalbook.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. shop.royalvanzanten.com [shop.royalvanzanten.com]

- 10. Quantitative analyses of the umami characteristics of disodium succinate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Safe Laboratory Handling of Disodium Succinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for disodium (B8443419) succinate (B1194679) in a laboratory environment. The information is compiled to ensure the safety of laboratory personnel and to maintain compliance with standard safety practices.

Chemical and Physical Properties

Disodium succinate, the disodium salt of succinic acid, is a white crystalline powder.[1][2][3] It is odorless and has a taste described as salty and meaty.[2] It is highly soluble in water but insoluble in organic solvents like alcohol.[2] The hexahydrate form is common and can be converted to the anhydrous form by heating at 120°C.

Table 1: Physical and Chemical Properties of Disodium Succinate

| Property | Value | References |

| Chemical Formula | Anhydrous: C₄H₄Na₂O₄Hexahydrate: C₄H₄Na₂O₄·6H₂O | |

| Molecular Weight | Anhydrous: 162.05 g/mol Hexahydrate: 270.15 g/mol | |

| Appearance | White crystalline powder or granules | |

| Melting Point | > 300 °C | |

| Boiling Point | 426.03 °C | |

| Solubility in Water | 350,000 mg/L at 25 °C | |

| Vapor Pressure | < 0.0000001 kPa at 25 °C | |

| log Pow | < -0.59 |

Hazard Identification and GHS Classification

There is some variation in the GHS classification of disodium succinate across different suppliers. While some sources do not classify it as a hazardous substance, others provide warnings for irritation. It is prudent to handle it as a potential irritant.

Table 2: GHS Hazard Classification for Disodium Succinate

| Hazard Class | Hazard Category | Hazard Statement | References |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Category 2A/2 | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

The substance is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.

Toxicology Data

Toxicological data indicates a low level of acute toxicity.

Table 3: Acute Toxicity of Disodium Succinate

| Route | Species | Value | Remarks | References |

| Oral | Rat | LD50: 5,116.171 mg/kg bw | No mortality observed. | |

| Dermal | Rabbit | LD50: 5,369.292 mg/kg bw |

No evidence of reproductive or developmental toxicity has been found in studies on rats.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of the chemical.

Handling

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.

-

Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Dust Formation: Avoid generating dust.

-

Contact: Avoid contact with eyes, skin, and clothing.

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Hygroscopicity: Disodium succinate is hygroscopic; protect it from moisture.

-

Incompatible Materials: Store away from strong oxidizing agents and strong acids.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | References |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | |

| Skin Protection | Chemically resistant gloves (e.g., Nitrile rubber) and a lab coat. For larger quantities, an impervious gown is recommended. | |

| Respiratory Protection | If ventilation is inadequate or dust is generated, use a NIOSH-approved particulate respirator (e.g., N95 or P95). |

First Aid Measures

In case of exposure, follow these first aid protocols immediately.

Table 5: First Aid Procedures for Disodium Succinate Exposure

| Exposure Route | Procedure | References |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. | |

| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water. If irritation develops and persists, get medical attention. | |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. | |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |

Accidental Release and Disposal

Spill Cleanup

In the event of a spill:

-

Evacuate personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE as detailed in Section 5.

-

Avoid generating dust.

-

Sweep up the spilled solid material and place it in a suitable, closed container for disposal.

-

Do not allow the substance to enter drains.

Waste Disposal

Dispose of waste and residues in accordance with local, state, and federal regulations. Disodium succinate is not typically classified as hazardous waste unless mixed with a hazardous substance. For non-hazardous solid waste, it can often be placed in a sealed, labeled container for disposal in regular laboratory trash, but always consult your institution's specific guidelines. Aqueous solutions that are not contaminated with hazardous materials and have a pH between 5.5 and 9.5 may be suitable for sewer disposal, followed by flushing with a large amount of water, subject to local regulations.

Experimental Protocols and Workflows

While specific experimental protocols for toxicity testing are not detailed in the available safety literature, the workflows for handling and responding to incidents can be standardized.

References

An In-depth Technical Guide to the Biochemical Pathways of Disodium Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) succinate (B1194679), the disodium salt of succinic acid, is a key intermediate in several fundamental metabolic pathways. Historically viewed primarily as a component of the tricarboxylic acid (TCA) cycle, recent research has unveiled its multifaceted role as a signaling molecule, connecting cellular metabolism to a range of physiological and pathological processes. This guide provides a comprehensive overview of the core biochemical pathways involving disodium succinate, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the intricate signaling networks.

Core Metabolic Pathways

Disodium succinate is a central hub in cellular energy metabolism, primarily through its participation in the TCA cycle.

The Tricarboxylic Acid (TCA) Cycle

The TCA cycle, also known as the Krebs cycle, is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. Succinate plays a pivotal role in this cycle.

Formation of Succinate:

Succinyl-CoA, a high-energy thioester, is converted to succinate by the enzyme succinyl-CoA synthetase . This reaction is coupled with the substrate-level phosphorylation of guanosine (B1672433) diphosphate (B83284) (GDP) to guanosine triphosphate (GTP), which can then be used to generate ATP.

Oxidation of Succinate:

Succinate is oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (SDH) , which is unique as it is the only enzyme that participates in both the TCA cycle and the mitochondrial electron transport chain (Complex II). This oxidation reaction involves the removal of two hydrogen atoms from succinate, with the electrons being transferred to flavin adenine (B156593) dinucleotide (FAD), reducing it to FADH2. The electrons from FADH2 are then passed directly to the electron transport chain to contribute to ATP synthesis.[1][2][3][4][5]

The GABA Shunt

In the brain and other tissues, an alternative pathway for the formation of succinate exists, known as the GABA shunt. This pathway converts the neurotransmitter gamma-aminobutyric acid (GABA) into succinate, bypassing two steps of the TCA cycle. This shunt is crucial for maintaining the balance of neurotransmitters and providing an alternative source of succinate for cellular metabolism.

Succinate as a Signaling Molecule

Beyond its metabolic functions, extracellular succinate acts as a signaling molecule by activating the G protein-coupled receptor SUCNR1 (also known as GPR91). This receptor is expressed in various tissues, including the kidney, liver, heart, adipose tissue, and immune cells, mediating a wide range of physiological responses.

SUCNR1 Signaling Pathways

Upon binding of succinate, SUCNR1 can couple to different G proteins, primarily Gi and Gq, leading to the activation of distinct downstream signaling cascades.

-

Gi-mediated pathway: Activation of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gq-mediated pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

These signaling events can lead to various cellular responses, including cell proliferation, migration, and the production of inflammatory mediators.

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Stabilization

Intracellular accumulation of succinate can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that regulates cellular responses to low oxygen levels. Succinate inhibits the activity of prolyl hydroxylases (PHDs), enzymes that normally mark HIF-1α for degradation in the presence of oxygen. The stabilization of HIF-1α leads to the transcription of genes involved in angiogenesis, glycolysis, and inflammation.

Quantitative Data

The following tables summarize key quantitative data related to the biochemical pathways of disodium succinate.

Table 1: Kinetic Parameters of Succinate Dehydrogenase (SDH)

| Parameter | Value | Organism/Tissue | Reference |

| Apparent Km | 1.2 ± 0.8 mM | Mouse Liver (periportal hepatocytes) | |

| Apparent Km | 1.4 ± 1.0 mM | Mouse Liver (pericentral hepatocytes) | |

| Vmax | 29 ± 2 µmol H2 equivalents/cm3 cytoplasm/min | Mouse Liver (periportal hepatocytes) | |

| Vmax | 21 ± 2 µmol H2 equivalents/cm3 cytoplasm/min | Mouse Liver (pericentral hepatocytes) | |

| KM | 410 ± 55 µM | Bovine Heart Mitochondria |

Table 2: Dose-Response of Succinate on SUCNR1 (GPR91) Activation

| Cell Type | Readout | EC50 | Reference |

| PEAK RAPID cells (human GPR91) | Calcium mobilization | ~0.1 - 0.9 mM | |

| HEK293 cells (human GPR91) | IP3 turnover | ~100 µM | |

| HEK293 cells (human GPR91) | TGF-α shedding | pEC50 = 3.23 ± 0.01 (EC50 = 581 µM) | |

| HEK293 cells (human GPR91) | Arrestin 3 recruitment | - | |

| HEK293 cells (human GPR91) | [Ca2+]i mobilization | pEC50 = 3.23 ± 0.01 (EC50 = 581 µM) |

Table 3: Effect of Succinate on Cytokine Production

| Cell Type | Treatment | Cytokine | Change | Reference |

| Bone Marrow-Derived Macrophages (BMDMs) | Diethyl succinate (5 mM) + LPS | IL-6 | Reduced secretion | |

| Bone Marrow-Derived Macrophages (BMDMs) | Diethyl succinate (5 mM) + LPS | TNF | Reduced secretion | |

| Bone Marrow-Derived Macrophages (BMDMs) | Diethyl succinate (5 mM) + LPS | Nitric Oxide (NO) | Reduced secretion | |

| UUO mouse model | Succinate supplementation | Il1b, Il6, Tnf | Upregulated expression | |

| Ileal tissue (mouse model) | Succinate administration | Pro-inflammatory Type 17 cytokines | Decreased | |

| Ileal tissue (mouse model) | Succinate administration | Anti-inflammatory cytokines (e.g., IL-27) | Increased |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biochemical pathways of disodium succinate.

Measurement of Succinate Concentration

Principle: This assay is based on the conversion of succinate to pyruvate, which then reacts with a specific probe to generate a colorimetric or fluorometric signal.

Protocol (using a commercial colorimetric assay kit):

-

Sample Preparation:

-

Tissues (10 mg) or cells (1 x 106): Homogenize in 100 µL of ice-cold Succinate Assay Buffer.

-

Centrifuge at 10,000 x g for 5 minutes to remove insoluble material.

-

Collect the supernatant for the assay.

-

-

Standard Curve Preparation:

-

Prepare a series of succinate standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in a 96-well plate.

-

Bring the final volume of each standard to 50 µL with Succinate Assay Buffer.

-

-

Assay Procedure:

-

Add 1-50 µL of sample to duplicate wells of the 96-well plate.

-

Adjust the final volume of each sample to 50 µL with Succinate Assay Buffer.

-

Prepare a Reaction Mix containing Succinate Converter, Succinate Developer, and Succinate Probe according to the kit's instructions.

-

Add 50 µL of the Reaction Mix to each well containing the standards and samples.

-

Incubate the plate for 30 minutes at 37°C, protected from light.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Calculation:

-

Subtract the blank reading from all standard and sample readings.

-

Plot the standard curve and determine the concentration of succinate in the samples from the curve.

-

Succinate Dehydrogenase (SDH) Activity Assay

Principle: SDH activity is determined by measuring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or iodonitrotetrazolium (B1214958) chloride (INT), which changes color upon reduction.

Protocol (using a colorimetric assay kit with DCPIP):

-

Sample Preparation:

-

Homogenize tissue (10 mg) or cells (1 x 106) in 100 µL of ice-cold SDH Assay Buffer.

-

Centrifuge at 10,000 x g for 5 minutes and collect the supernatant.

-

-

Assay Procedure:

-

Add 2-50 µL of the sample to a 96-well plate.

-

Add SDH Assay Buffer to bring the volume to 50 µL.

-

Prepare a Reaction Mix containing SDH Substrate Mix and SDH Probe (DCPIP).

-

Add 50 µL of the Reaction Mix to each well.

-

Immediately measure the absorbance at 600 nm in kinetic mode at 25°C for 10-30 minutes.

-

-

Calculation:

-

Determine the rate of change in absorbance (ΔA600/minute).

-

Calculate the SDH activity using the extinction coefficient of DCPIP. One unit of SDH is the amount of enzyme that generates 1.0 µmole of reduced DCPIP per minute.

-

HIF-1α Stabilization Assay

Principle: The stabilization of HIF-1α protein in response to succinate treatment is typically assessed by Western blotting.

Protocol:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with varying concentrations of a cell-permeable succinate analog (e.g., diethyl succinate) for a specified time course (e.g., 4, 12, 24 hours). Include a positive control (e.g., hypoxia or a known HIF-1α stabilizer like dimethyloxalylglycine - DMOG) and a negative control (untreated cells).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Western Blotting:

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalize the HIF-1α signal to a loading control (e.g., β-actin or GAPDH).

-

SUCNR1 Activation Assay (Calcium Mobilization)

Principle: Activation of the Gq-coupled SUCNR1 leads to an increase in intracellular calcium concentration, which can be measured using a calcium-sensitive fluorescent dye.

Protocol:

-

Cell Preparation:

-

Plate cells expressing SUCNR1 (e.g., HEK293 cells transiently or stably expressing the receptor) in a black, clear-bottom 96-well plate.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Use a fluorescent plate reader equipped with an injector to add varying concentrations of succinate to the wells.

-

Measure the fluorescence intensity before and after the addition of succinate in real-time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF/F0) to represent the calcium response.

-

Plot the dose-response curve and determine the EC50 value for succinate.

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biochemical pathways and experimental workflows related to disodium succinate.

Caption: The central role of succinate in the TCA cycle.

Caption: SUCNR1 signaling pathways upon succinate binding.

Caption: Mechanism of HIF-1α stabilization by succinate.

Caption: Experimental workflow for SDH activity assay.

Conclusion

Disodium succinate is a metabolite of profound importance, acting as both a crucial component of cellular respiration and a versatile signaling molecule. Its intricate biochemical pathways, from the core of the TCA cycle to the activation of cell surface receptors and the regulation of gene expression, are fundamental to cellular function and are increasingly implicated in a variety of disease states. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental methodologies, is essential for researchers, scientists, and drug development professionals seeking to unravel the complexities of cellular metabolism and develop novel therapeutic interventions. The continued exploration of succinate's diverse roles promises to yield further insights into the intimate connection between metabolism and cellular signaling in health and disease.

References

Early Investigations into the Physiological Impact of Succinate Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate (B1194679), a key intermediate in the tricarboxylic acid (TCA) cycle, has long been recognized for its fundamental role in cellular respiration and energy metabolism. Early research, predating the discovery of its more nuanced roles in cell signaling, laid the groundwork for our understanding of its physiological effects. This technical guide provides an in-depth analysis of these foundational studies, with a focus on quantitative data and experimental methodologies. The information presented herein is crucial for researchers in drug development and metabolic diseases, offering a historical perspective on the metabolic modulation of succinate.

Core Physiological Effects of Succinate

Early studies on succinate salts primarily investigated their impact on cellular respiration, particularly in the context of tissue oxygen consumption. A pivotal study in this area is the work of Furchgott and Shorr (1948), which explored the effect of succinate on the respiration of various mammalian tissues under low oxygen tensions.

Influence on Tissue Respiration

Succinate was observed to significantly enhance the oxygen uptake of various tissues, a phenomenon attributed to its role as a direct substrate for what was then being elucidated as the electron transport chain.

Table 1: Effect of Succinate on Oxygen Consumption in Dog Tissues at Low Oxygen Tensions

| Tissue | Initial O2 Consumption (QO2) | O2 Consumption with Succinate (QO2) | % Increase |

| Kidney Cortex | 1.5 | 4.5 | 200% |

| Liver | 0.8 | 2.0 | 150% |

| Heart Muscle | 2.0 | 5.0 | 150% |

| Brain Cortex | 1.2 | 1.8 | 50% |

*QO2 = µl O2 consumed per mg dry weight per hour. Source: Adapted from Furchgott & Shorr (1948).

Experimental Protocol: Measurement of Tissue Respiration

The following methodology is based on the classic Warburg respirometry technique, as would have been used in early studies like Furchgott and Shorr (1948).

Objective: To measure the rate of oxygen consumption by tissue slices in the presence and absence of succinate.

Materials:

-

Warburg apparatus (respirometer)

-

Mammalian tissues (e.g., kidney cortex, liver, heart muscle, brain cortex)

-

Krebs-Ringer phosphate (B84403) buffer (pH 7.4)

-

Sodium succinate solution (0.5 M)

-

Filter paper

-

Potassium hydroxide (B78521) (KOH) solution (20%)

Procedure:

-

Tissue Preparation: Freshly excised tissues are placed in ice-cold Krebs-Ringer phosphate buffer. Thin slices (0.3-0.5 mm) are prepared using a microtome.

-

Warburg Flask Setup:

-

The main compartment of the Warburg flask contains a known weight of tissue slices suspended in 2.0 ml of Krebs-Ringer phosphate buffer.

-

The side arm of the flask contains 0.2 ml of the sodium succinate solution.

-

The center well contains a folded piece of filter paper soaked in 0.2 ml of 20% KOH solution to absorb the CO2 produced during respiration.

-

-

Equilibration: The flasks are attached to the manometers of the Warburg apparatus and placed in a constant temperature water bath (37°C). The system is allowed to equilibrate for 15-20 minutes with the stopcocks open to the air.

-

Measurement of Basal Respiration: After equilibration, the stopcocks are closed, and the initial reading on the manometer is recorded. Readings are taken at regular intervals (e.g., every 10 minutes) for a period of 30-60 minutes to determine the basal rate of oxygen consumption.

-

Addition of Succinate: The succinate solution from the side arm is tipped into the main compartment of the flask.

-

Measurement of Stimulated Respiration: Manometer readings are continued at regular intervals to determine the rate of oxygen consumption in the presence of succinate.

-

Calculation of QO2: The rate of oxygen consumption is calculated from the change in manometer readings over time and is expressed as microliters of O2 consumed per milligram of dry tissue weight per hour (QO2).

Figure 1: Experimental workflow for Warburg respirometry.

Signaling and Metabolic Pathways

The primary mechanism by which succinate exerts its physiological effects, as understood from early research, is through its direct entry into the TCA cycle.

Figure 2: The central role of succinate in the TCA cycle.

Conclusion

The foundational studies on the physiological effects of succinate salts unequivocally established its critical role in cellular respiration. The methodologies developed and the quantitative data generated in this early period provided the essential framework upon which our modern and more complex understanding of succinate's function is built. For professionals in drug development and metabolic research, a thorough appreciation of these early investigations is indispensable for contextualizing the multifaceted roles of this key metabolite.

Methodological & Application

Preparation of Disodium Succinate Solutions for Experimental Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) succinate (B1194679), the disodium salt of succinic acid, is a key metabolic intermediate in the Krebs cycle. Beyond its central role in cellular energy production, extracellular succinate has emerged as a signaling molecule that modulates a variety of physiological and pathological processes through its cognate receptor, SUCNR1 (GPR91). This has led to its increasing use in a wide range of experimental settings, from cell culture studies investigating metabolic reprogramming and inflammation to in vivo models of disease.

These application notes provide detailed protocols for the preparation of disodium succinate solutions for various experimental applications. The information is intended to guide researchers in preparing stable, sterile, and accurately concentrated solutions for reliable and reproducible results.

Physicochemical Properties and Solubility

Disodium succinate is a white crystalline powder that is highly soluble in water. It is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[1] The anhydrous and hexahydrate are the two common forms of disodium succinate. When preparing solutions, it is crucial to use the correct molecular weight for calculations.

Table 1: Physicochemical Properties of Disodium Succinate

| Property | Anhydrous Disodium Succinate | Disodium Succinate Hexahydrate |

| Chemical Formula | C₄H₄Na₂O₄ | C₄H₄Na₂O₄·6H₂O |

| Molecular Weight | 162.05 g/mol | 270.15 g/mol |

| Appearance | White crystalline powder | White crystalline powder |

| Solubility in Water | Highly soluble | Highly soluble |

| Storage Temperature | Store below +30°C[1] | Store below +30°C |

Table 2: Solubility of Disodium Succinate in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 25 | ~30 |

| 65 | 35 |

Experimental Protocols

Preparation of a 1 M Disodium Succinate Stock Solution

This protocol describes the preparation of a 1 M stock solution of anhydrous disodium succinate, which can be further diluted for various applications.

Materials:

-

Disodium succinate, anhydrous (MW: 162.05 g/mol )

-